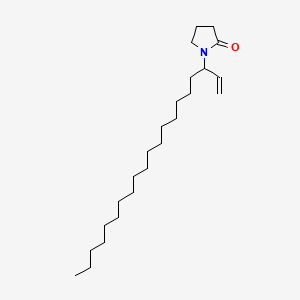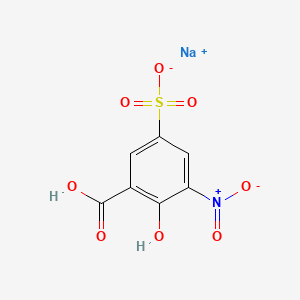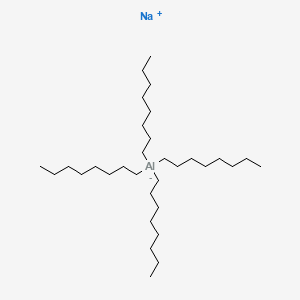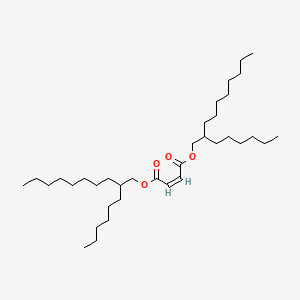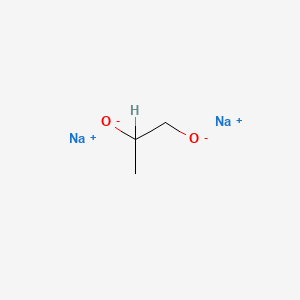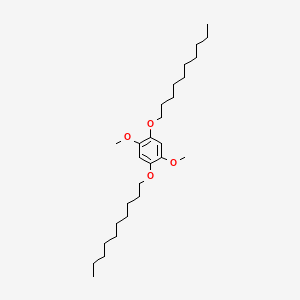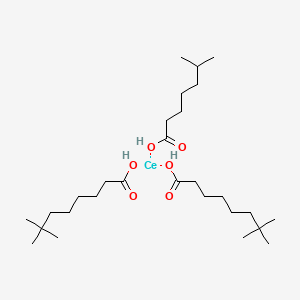
(Isooctanoato-O)bis(neodecanoato-O)cerium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Isooctanoato-O)bis(neodecanoato-O)cerium is a chemical compound with the molecular formula C28H56CeO6 and a molecular weight of 628.85664 . This compound is a cerium-based coordination complex, where cerium is coordinated with isooctanoate and neodecanoate ligands. It is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Isooctanoato-O)bis(neodecanoato-O)cerium typically involves the reaction of cerium salts with isooctanoic acid and neodecanoic acid. The reaction is carried out under controlled conditions to ensure the proper coordination of the ligands to the cerium center .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity cerium salts and organic acids. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(Isooctanoato-O)bis(neodecanoato-O)cerium undergoes various chemical reactions, including:
Oxidation: The cerium center can undergo oxidation reactions, often facilitated by oxidizing agents.
Reduction: Reduction reactions can occur, typically involving reducing agents that target the cerium center.
Substitution: Ligand substitution reactions can take place, where the isooctanoate or neodecanoate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cerium(IV) complexes, while reduction reactions may produce cerium(III) complexes with different ligand environments .
Scientific Research Applications
Chemistry
In chemistry, (Isooctanoato-O)bis(neodecanoato-O)cerium is used as a catalyst in various organic reactions, including polymerization and oxidation reactions. Its unique coordination environment allows it to facilitate these reactions efficiently .
Biology
In biological research, this compound is studied for its potential use in imaging and diagnostic applications. The cerium center can interact with biological molecules, making it useful in certain biochemical assays .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions. Its ability to undergo redox reactions makes it a candidate for antioxidant therapies .
Industry
Industrially, this compound is used in the production of advanced materials, such as coatings and polymers. Its unique chemical properties enhance the performance and durability of these materials .
Mechanism of Action
The mechanism of action of (Isooctanoato-O)bis(neodecanoato-O)cerium involves its ability to undergo redox reactions. The cerium center can switch between different oxidation states, allowing it to participate in various chemical processes. This redox activity is crucial for its catalytic and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Cerium(III) acetate: Another cerium-based coordination complex with different ligands.
Cerium(IV) oxide: A cerium compound with distinct oxidation states and applications.
Cerium(III) nitrate: A cerium salt used in various chemical reactions.
Uniqueness
(Isooctanoato-O)bis(neodecanoato-O)cerium is unique due to its specific ligand environment, which imparts distinct chemical properties. Its combination of isooctanoate and neodecanoate ligands provides a unique coordination sphere around the cerium center, enhancing its reactivity and stability in various applications .
Properties
CAS No. |
85443-72-7 |
|---|---|
Molecular Formula |
C28H56CeO6 |
Molecular Weight |
628.9 g/mol |
IUPAC Name |
cerium;7,7-dimethyloctanoic acid;6-methylheptanoic acid |
InChI |
InChI=1S/2C10H20O2.C8H16O2.Ce/c2*1-10(2,3)8-6-4-5-7-9(11)12;1-7(2)5-3-4-6-8(9)10;/h2*4-8H2,1-3H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
VLACRDLZOJWMIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


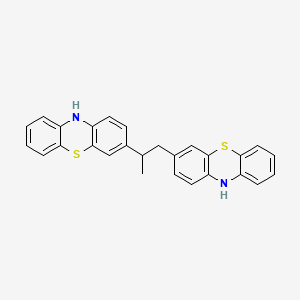

![3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol](/img/structure/B12657957.png)

